molecular formula C14H9FN2O B8795208 5-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazole

5-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B8795208
M. Wt: 240.23 g/mol
InChI Key: CHGRREXRRKUYSM-UHFFFAOYSA-N
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Patent
US09045442B2

Procedure details

Benzyl-O-(4-fluorobenzamidoxime (116 mg, 449 mmol) was placed under nitrogen and THF (5.0 mL) was added. Then tetrabutylammonium fluoride (1.0 M, 450 μL) was added dropwise the solution was stirred at room temperature for 21 hours. The solid residue was purified by column chromatography over silica gel (EtOAc/Hex 1:8) and the product was crystallized from hot hexane to give clear crystals (66 mg, 61%). 1H NMR (300 MHz, CDCL3) δ(ppm): 7.23 (2H, t, J=8.3 Hz), 7.49-7.51 (3H, m), 8.16 (2H, dd, J=2.8, 6.9 Hz), 8.21 (2H, dd, J=5.4, 8.3 Hz). 13C NMR (75 MHz, CDCL3) δ(ppm): 116.7 (2CH, d, J=21.8 Hz), 127.0, 127.7 (CH), 129.1 (CH), 130.8 (CH), 131.1 (2CH, d, J=54.0 Hz), 163.9, 167.3, 169.18, 175.0. MS (FAB+): 241 (MH+). HRMS for C14H9FN2O (MH+): calculated: 241.0777; found 241.0759.
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[CH:10][C:5]([C:6](=[N:8][OH:9])[NH2:7])=[CH:4][CH:3]=1.[F-:12].C([N+]([CH2:26][CH2:27][CH2:28][CH3:29])(CCCC)CCCC)CCC.[CH2:30]1[CH2:34]OC[CH2:31]1>>[F:12][C:31]1[CH:26]=[CH:27][C:28]([C:29]2[O:9][N:8]=[C:6]([C:5]3[CH:10]=[CH:11][CH:2]=[CH:3][CH:4]=3)[N:7]=2)=[CH:34][CH:30]=1 |f:1.2|

Inputs

Step One
Name
Quantity
116 mg
Type
reactant
Smiles
FC1=CC=C(C(N)=NO)C=C1
Step Two
Name
Quantity
450 μL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid residue was purified by column chromatography over silica gel (EtOAc/Hex 1:8)
CUSTOM
Type
CUSTOM
Details
the product was crystallized from hot hexane

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC(=NO1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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